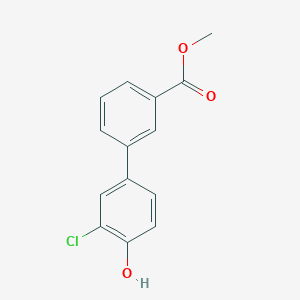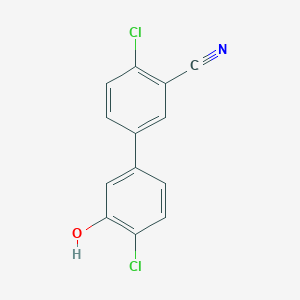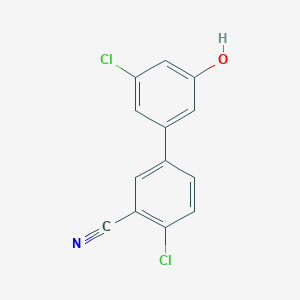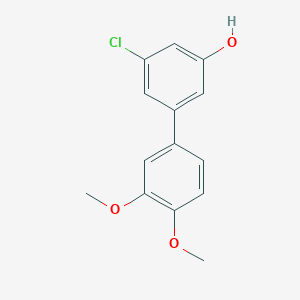
2-Chloro-5-(4-ethylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% (2C5EtTP) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 113-115 °C and a boiling point of 300-302 °C. It is soluble in water, methanol, ethanol, and acetic acid. 2C5EtTP is used in a variety of laboratory experiments, including as a reagent in organic synthesis, a catalyst in chemical reactions, and as a chromogenic reagent for detecting proteins.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of various compounds. It is also used as a catalyst in chemical reactions, such as the oxidation of alcohols to aldehydes and ketones. Additionally, 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is used as a chromogenic reagent for the detection of proteins and as a fluorescent probe for the detection of DNA and RNA.
Wirkmechanismus
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is a chromogenic reagent that reacts with proteins to produce a colored product. The mechanism of action involves the reaction of the phenolic group of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% with the amino acids of the protein to form a chromophore. The chromophore is then oxidized by the enzyme horseradish peroxidase (HRP) to produce a colored product.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% does not have any known biochemical or physiological effects. It is not toxic and is not known to have any adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is stable and can be stored in airtight containers for up to one year. The main limitation of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is that it is not soluble in organic solvents, so it must be dissolved in aqueous solutions before it can be used.
Zukünftige Richtungen
The potential future applications of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% are numerous. It could be used in the development of new chromogenic reagents for the detection of proteins and other biomolecules. It could also be used as a fluorescent probe for the detection of DNA and RNA. Additionally, it could be used as a reagent in organic synthesis for the synthesis of various compounds. Finally, it could be used as a catalyst in chemical reactions, such as the oxidation of alcohols to aldehydes and ketones.
Synthesemethoden
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% can be synthesized in the laboratory through a two-step process. The first step involves the reaction of 4-ethylthiophenol with chlorine in anhydrous acetonitrile. The second step involves the reaction of the product of the first step with sodium hydroxide in aqueous ethanol. The final product is a white solid with a melting point of 113-115 °C.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-12-6-3-10(4-7-12)11-5-8-13(15)14(16)9-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCCKDWKWJLCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)









